An In-depth Technical Guide to 5-Amino-2-methylnaphthalen-1-ol Hydrochloride
An In-depth Technical Guide to 5-Amino-2-methylnaphthalen-1-ol Hydrochloride
This guide provides a comprehensive overview of 5-Amino-2-methylnaphthalen-1-ol hydrochloride, a naphthalenic derivative of interest to researchers and professionals in drug discovery and organic synthesis. We will delve into its chemical identity, physicochemical properties, potential synthetic pathways, and its relevance within the broader context of medicinal chemistry. Due to the limited availability of specific experimental data for this exact compound, this guide will leverage established knowledge of structurally related aminonaphthols to provide scientifically grounded insights.
Chemical Identity and Physicochemical Properties
5-Amino-2-methylnaphthalen-1-ol hydrochloride is a specific isomer of aminomethylnaphthols. The hydrochloride salt form is generally employed to enhance the compound's solubility and stability for research and pharmaceutical applications.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| Chemical Name | 5-Amino-2-methylnaphthalen-1-ol hydrochloride | N/A |
| CAS Number | 1630086-23-5 | [1] |
| Molecular Formula | C₁₁H₁₂ClNO | N/A |
| Molecular Weight | 209.67 g/mol | [2] |
| Free Base CAS Number | 116415-34-0 | [3] |
Table 2: Physicochemical Properties (Predicted and Inferred)
| Property | Value | Notes and Supporting Evidence |
| Appearance | Likely a crystalline powder, potentially white to off-white or tan. | Based on the appearance of similar compounds like 4-Amino-2-methyl-1-naphthol hydrochloride, which is a white crystalline powder.[2] |
| Melting Point | Expected to be high, likely with decomposition. | The related 4-Amino-2-methyl-1-naphthol hydrochloride darkens at 262 °C and decomposes at 280–282 °C without melting.[2] |
| Solubility | Expected to be soluble in water and polar organic solvents like ethanol and DMSO. | The hydrochloride salt form significantly increases aqueous solubility compared to the free base. 4-Amino-2-methyl-1-naphthol hydrochloride is soluble in water.[2] The free base, 5-Amino-1-naphthol, has a predicted low water solubility.[4] |
| pKa | Not experimentally determined. | The presence of an acidic phenolic hydroxyl group and a basic amino group suggests amphoteric character. The anilinium ion (Ar-NH₃⁺) typically has a pKa around 4-5, while the phenolic proton (Ar-OH) has a pKa around 9-10. |
Chemical Structure
The chemical structure of 5-Amino-2-methylnaphthalen-1-ol consists of a naphthalene ring system substituted with a hydroxyl group at the 1-position, a methyl group at the 2-position, and an amino group at the 5-position. The hydrochloride salt is formed by the protonation of the amino group.
Caption: Chemical structure of 5-Amino-2-methylnaphthalen-1-ol hydrochloride.
Synthesis and Reactivity
While a specific, published synthetic route for 5-Amino-2-methylnaphthalen-1-ol hydrochloride was not identified, a plausible pathway can be devised based on established naphthalene chemistry. A common approach involves the multi-step synthesis starting from a suitable naphthalenone or naphthol precursor.
A potential synthetic approach could involve:
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Nitration of 2-methylnaphthalen-1-ol to introduce a nitro group at the 5-position.
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Reduction of the nitro group to an amino group.
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Formation of the hydrochloride salt by treatment with hydrochloric acid.
The reactivity of this molecule is governed by its key functional groups: the aromatic amine, the phenolic hydroxyl group, and the electron-rich naphthalene ring. The amino group can undergo reactions such as acylation, alkylation, and diazotization. The hydroxyl group can be alkylated or acylated. The naphthalene ring is susceptible to electrophilic aromatic substitution, with the positions of substitution directed by the existing activating groups (amino and hydroxyl).
Applications in Research and Drug Development
The aminonaphthol scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[5] Derivatives of aminonaphthols have been investigated for various therapeutic applications.
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Anticancer Agents: Many naphthalenic compounds exhibit cytotoxic properties.[5] Aminobenzylnaphthols, a class of compounds structurally related to the topic molecule, have been evaluated as potential antitumor agents.[6] Some studies suggest that their anticancer activity could be attributed to the inhibition of cyclin-dependent kinase 2 (CDK2).[6]
-
Antimicrobial Agents: Aminoalkyl naphthols are recognized for their potential in pharmaceutical chemistry, with some derivatives showing antibacterial and antiviral activities.[7]
-
Chemical Synthesis: Chiral aminonaphthol derivatives, often referred to as Betti bases, are valuable as catalysts and ligands in asymmetric synthesis.[8]
The specific substitution pattern of 5-Amino-2-methylnaphthalen-1-ol hydrochloride makes it an interesting candidate for further investigation and derivatization in the development of novel therapeutic agents.
Safety and Handling
Specific toxicology data for 5-Amino-2-methylnaphthalen-1-ol hydrochloride is not available. However, based on data for structurally similar compounds such as 5-amino-1-naphthol and 5-amino-2-naphthol, the following hazards should be considered[9][10]:
-
Skin Irritation: May cause skin irritation.[11]
-
Eye Irritation: May cause serious eye irritation.[11]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[11]
Recommended Handling Precautions:
-
Use in a well-ventilated area, preferably in a chemical fume hood.[12]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[13]
-
Avoid breathing dust.[12]
-
Wash hands thoroughly after handling.[12]
-
Store in a tightly sealed container in a cool, dry place.[12]
Illustrative Experimental Protocol: N-Acetylation
To demonstrate a typical reaction involving this class of compounds, a protocol for the N-acetylation of the amino group is provided below. This is a fundamental transformation in medicinal chemistry to modulate a compound's properties.
Objective: To synthesize N-(1-hydroxy-2-methylnaphthalen-5-yl)acetamide from 5-Amino-2-methylnaphthalen-1-ol hydrochloride.
Materials:
-
5-Amino-2-methylnaphthalen-1-ol hydrochloride
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
Dissolve 5-Amino-2-methylnaphthalen-1-ol hydrochloride in a mixture of dichloromethane and a slight excess of pyridine in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a stoichiometric equivalent of acetic anhydride dropwise with continuous stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the desired N-(1-hydroxy-2-methylnaphthalen-5-yl)acetamide.
Caption: Workflow for the N-acetylation of 5-Amino-2-methylnaphthalen-1-ol.
References
Sources
- 1. knightchem-store.com [knightchem-store.com]
- 2. 4-Amino-2-methyl-1-naphthol - Wikipedia [en.wikipedia.org]
- 3. 116415-34-0 Cas No. | 5-Amino-2-methylnaphthalen-1-ol | Apollo [store.apolloscientific.co.uk]
- 4. 5-Amino-1-naphthol (CAS 83-55-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction [mdpi.com]
- 7. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 5-Amino-1-naphthol | C10H9NO | CID 65746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 5-Amino-2-naphthol | C10H9NO | CID 6865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. echemi.com [echemi.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
